![molecular formula C19H21N3O2 B149952 Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl- CAS No. 138563-13-0](/img/structure/B149952.png)
Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-
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Overview
Description
Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Acetamide is not fully understood. However, it is believed that Acetamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also believed to exhibit antiviral and antibacterial activity by disrupting the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, Acetamide has been shown to exhibit antioxidant activity and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using Acetamide in lab experiments is its potential to exhibit a range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using Acetamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Acetamide. One potential area of research is the development of Acetamide-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of Acetamide and its potential applications in various fields, including medicinal chemistry and biochemistry.
Synthesis Methods
Acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl) phenyl ketone, which is then reacted with phenylhydrazine to form the final product, Acetamide.
Scientific Research Applications
Acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Additionally, Acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
138563-13-0 |
---|---|
Product Name |
Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl- |
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-amino-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H21N3O2/c20-13-18(23)22(16-9-2-1-3-10-16)14-19(24)21-12-6-8-15-7-4-5-11-17(15)21/h1-5,7,9-11H,6,8,12-14,20H2 |
InChI Key |
VJBOSTNNFFLHFG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN |
synonyms |
ACETAMIDE, 2-AMINO-N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-N-PHENYL- |
Origin of Product |
United States |
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